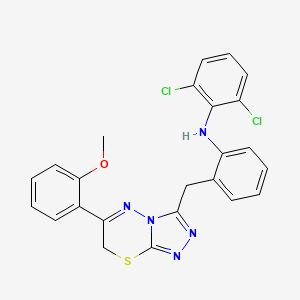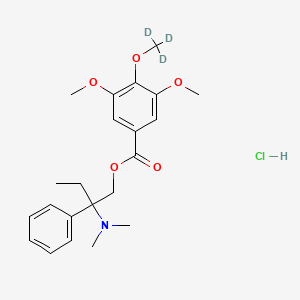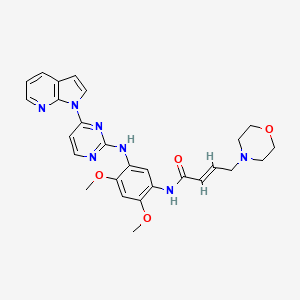
Egfr T790M/L858R-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr T790M/L858R-IN-7 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) with specific mutations, namely T790M and L858R. These mutations are commonly associated with resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients. The compound aims to overcome this resistance and provide an effective treatment option for patients with these specific EGFR mutations .
Vorbereitungsmethoden
The preparation of Egfr T790M/L858R-IN-7 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process involves mixing these reagents in specific proportions and clarifying the solution at each step . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Egfr T790M/L858R-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Egfr T790M/L858R-IN-7 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the inhibition of EGFR with specific mutations. In biology, it helps in understanding the molecular mechanisms of drug resistance in cancer cells. In medicine, it is being explored as a potential therapeutic agent for treating NSCLC patients with T790M and L858R mutations. Additionally, it has applications in drug discovery and development, where it serves as a lead compound for designing new inhibitors .
Wirkmechanismus
The mechanism of action of Egfr T790M/L858R-IN-7 involves the inhibition of the EGFR tyrosine kinase activity. The compound binds to the ATP-binding site of the mutated EGFR, preventing the phosphorylation and activation of downstream signaling pathways such as the MAPK, PI3K/Akt, and JAK/STAT pathways. This inhibition leads to the suppression of cell proliferation, migration, and survival, ultimately resulting in the reduction of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Egfr T790M/L858R-IN-7 is unique in its ability to selectively inhibit EGFR with T790M and L858R mutations. Similar compounds include osimertinib, which also targets these mutations but may have different binding affinities and selectivity profiles. Other similar compounds are quinoxalinone-containing inhibitors, which have shown promise in inhibiting EGFR with multiple mutations, including T790M, L858R, and C797S . These compounds differ in their chemical structures, binding mechanisms, and efficacy profiles, highlighting the uniqueness of this compound in targeting specific EGFR mutations.
Eigenschaften
Molekularformel |
C27H29N7O4 |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
(E)-N-[2,4-dimethoxy-5-[(4-pyrrolo[2,3-b]pyridin-1-ylpyrimidin-2-yl)amino]phenyl]-4-morpholin-4-ylbut-2-enamide |
InChI |
InChI=1S/C27H29N7O4/c1-36-22-18-23(37-2)21(17-20(22)30-25(35)6-4-11-33-13-15-38-16-14-33)31-27-29-10-7-24(32-27)34-12-8-19-5-3-9-28-26(19)34/h3-10,12,17-18H,11,13-16H2,1-2H3,(H,30,35)(H,29,31,32)/b6-4+ |
InChI-Schlüssel |
ZLYUPHXMUJICTA-GQCTYLIASA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)NC(=O)/C=C/CN5CCOCC5)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)NC(=O)C=CCN5CCOCC5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


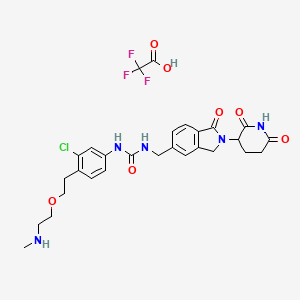
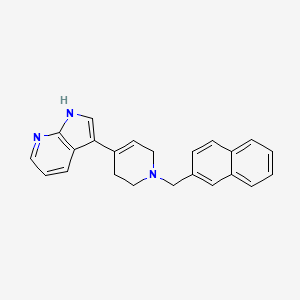
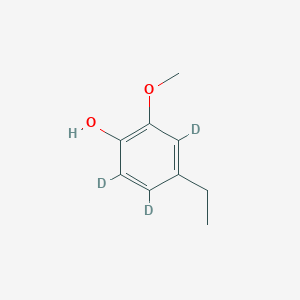
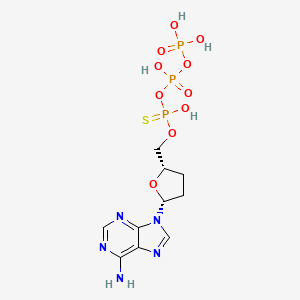


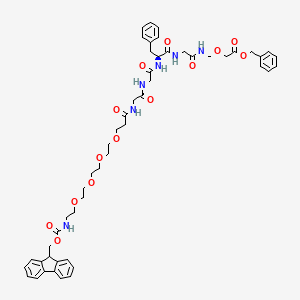
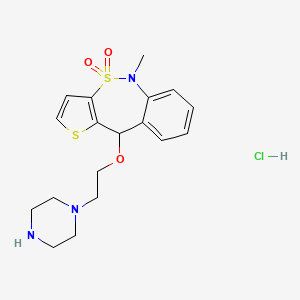

![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)
